

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylundecanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylundecanal**

Cat. No.: **B089849**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methylundecanal** ($C_{12}H_{24}O$), a branched-chain aldehyde. The interpretation of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectra is crucial for its identification and characterization in various applications, including fragrance, flavor, and pharmaceutical research. This document presents a summary of the key spectroscopic data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass, 1H NMR, ^{13}C NMR, and IR spectra of **2-Methylundecanal**.

Table 1: Mass Spectrometry Data for **2-Methylundecanal**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
58.0	99.99	$[\text{C}_3\text{H}_6\text{O}]^{+\bullet}$ (McLafferty rearrangement)
43.0	29.02	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$
41.0	25.58	$[\text{C}_3\text{H}_5]^+$
57.0	20.04	$[\text{C}_4\text{H}_9]^+$
29.0	15.99	$[\text{CHO}]^+$ or $[\text{C}_2\text{H}_5]^+$
184.3	Not observed/very low	$[\text{M}]^{+\bullet}$ (Molecular Ion)

Table 2: ^1H NMR Spectroscopic Data for **2-Methylundecanal**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.6	Doublet (d)	1H	Aldehydic proton (-CHO)
~2.2	Multiplet (m)	1H	Methine proton (- $\text{CH}(\text{CH}_3)\text{CHO}$)
~1.2-1.6	Multiplet (m)	16H	Methylene protons of the long alkyl chain (- CH_2-)
~1.1	Doublet (d)	3H	Methyl protons alpha to the carbonyl (- $\text{CH}(\text{CH}_3)\text{CHO}$)
~0.9	Triplet (t)	3H	Terminal methyl protons (- CH_2CH_3)

Table 3: ^{13}C NMR Spectroscopic Data for **2-Methylundecanal**

Chemical Shift (δ , ppm)	Assignment
~205	Carbonyl carbon (-CHO)
~45-50	Methine carbon alpha to carbonyl (-CH(CH ₃)CHO)
~32	Methylene carbon adjacent to the terminal methyl group
~29-30	Methylene carbons in the middle of the alkyl chain
~27	Methylene carbon beta to the carbonyl group
~23	Terminal methyl carbon (-CH ₂ CH ₃)
~14	Methyl carbon alpha to the carbonyl (-CH(CH ₃)CHO)

Table 4: Infrared (IR) Spectroscopy Data for **2-Methylundecanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~1465	Medium	C-H bend (alkane)
~1375	Medium	C-H bend (alkane)

Experimental Protocols

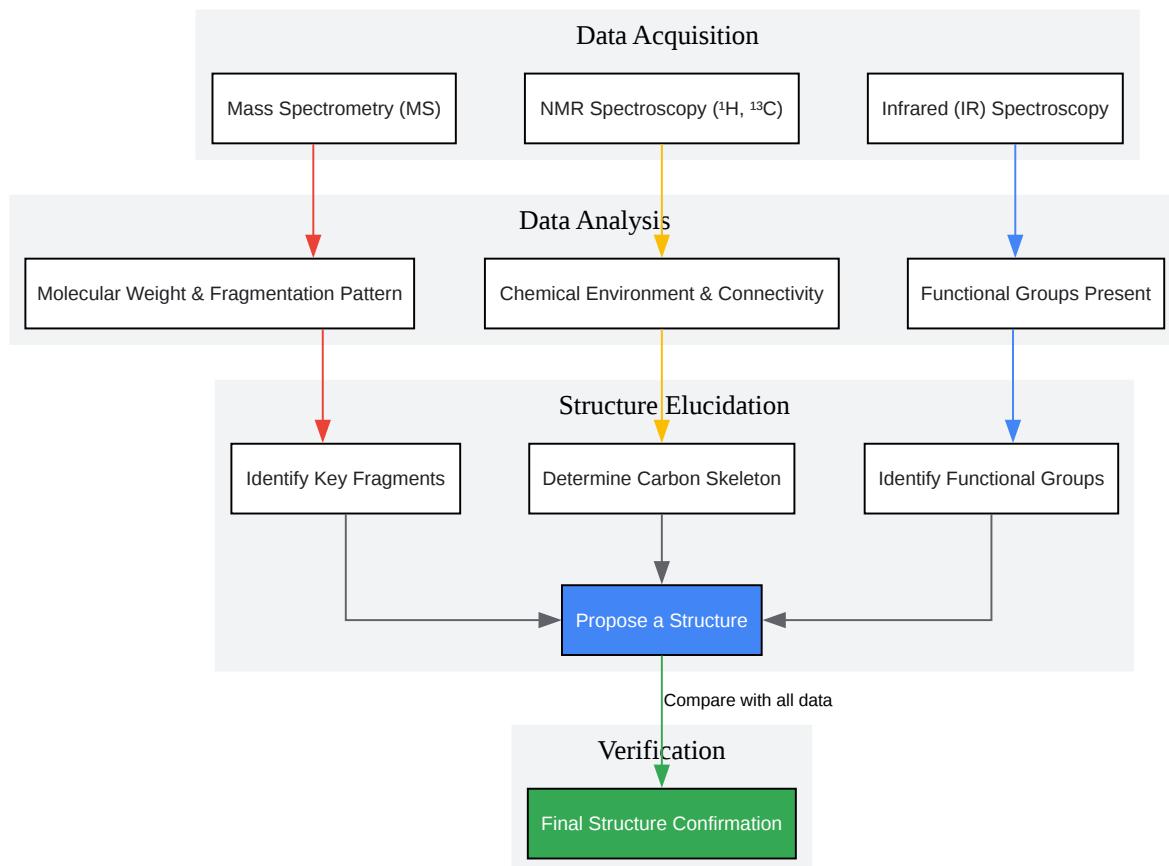
The following are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Methylundecanal** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- GC Conditions:
 - Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 μ m film thickness) is typically employed.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Inlet Temperature: 250 °C.
 - Oven Program: The temperature program typically starts at a low temperature (e.g., 60 °C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure the separation of components.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Methylundecanal** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:


- A standard one-pulse sequence is used.
- Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
 - A sufficient number of scans and a relaxation delay are used to ensure the detection of all carbon signals, including those with long relaxation times (e.g., quaternary carbons, though not present in this molecule).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **2-Methylundecanal** is a liquid, a neat sample can be analyzed. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed between the plates, and the sample spectrum is acquired.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Typically, the spectrum is recorded over the range of 4000-400 cm^{-1} .

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic molecule like **2-Methylundecanal**.

[Click to download full resolution via product page](#)

A logical workflow for spectroscopic data interpretation.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-Methylundecanal**. For more in-depth analysis, particularly for stereochemical assignments or the study of complex mixtures, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and hyphenated chromatographic-spectroscopic methods may be employed.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylundecanal]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b089849#spectroscopic-data-interpretation-for-2-methylundecanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com